3-Amino-4-hydroxybenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-hydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,8-9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKNIBYXWQUDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342917 | |
| Record name | 3-Amino-4-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7450-57-9 | |
| Record name | 3-Amino-4-hydroxybenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 3 Amino 4 Hydroxybenzohydrazide
Synthesis of Key Precursors to 3-Amino-4-hydroxybenzohydrazide
The journey to synthesizing this compound begins with the construction of its substituted benzene (B151609) ring. A common and well-documented precursor is 3-amino-4-hydroxybenzoic acid.
Preparation of 3-Amino-4-hydroxybenzoic Acid from Nitro-Chlorobenzoic Acid
A prevalent method for the synthesis of 3-amino-4-hydroxybenzoic acid starts from 3-nitro-4-chlorobenzoic acid. This process involves two critical transformations: the nucleophilic substitution of the chlorine atom with a hydroxyl group and the reduction of the nitro group to an amino group.
One documented procedure involves the reaction of 3-nitro-4-chlorobenzoic acid with a sodium hydroxide (B78521) solution at an elevated temperature of 100 to 105°C. This step facilitates the replacement of the chloro group with a hydroxyl group, yielding 3-nitro-4-hydroxybenzoic acid. The product is then isolated through cooling, neutralization, and filtration. biointerfaceresearch.com
Following the formation of 3-nitro-4-hydroxybenzoic acid, the subsequent and crucial step is the reduction of the nitro group.
Nitroreduction Processes for Amino Group Introduction
The conversion of the nitro group to a primary amine is a fundamental transformation in the synthesis of 3-amino-4-hydroxybenzoic acid. Various reduction methods can be employed, with catalytic hydrogenation being a common and efficient choice.
In a typical procedure, 3-nitro-4-hydroxybenzoic acid is dissolved in water, and the pH is adjusted with an inorganic base. A catalyst, such as palladium on carbon (Pd/C), is introduced, and the mixture is subjected to a pressurized reduction reaction with hydrogen gas at temperatures ranging from 95 to 100°C. biointerfaceresearch.com The use of hydrogen gas with a catalyst like Pd/C is a widely adopted method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. researchgate.net
Alternative reducing agents for aromatic nitro compounds include metals like iron, zinc, and tin under acidic conditions. For instance, tin(II) chloride in the presence of hydrochloric acid can effectively reduce 3-nitro-4-hydroxybenzoic acid to 3-amino-4-hydroxybenzoic acid. chemicalbook.com
Upon completion of the reduction, the resulting 3-amino-4-hydroxybenzoic acid is often isolated as its hydrochloride salt by acidification, followed by cooling and filtration. The free amine can then be obtained by neutralization with a base. biointerfaceresearch.com
Conventional Synthesis Routes for Benzohydrazide (B10538) Analogs
The transformation of the carboxylic acid functionality into a hydrazide group is the final key step in the synthesis of this compound. This is typically achieved through an ester intermediate.
Ester and Hydrazine (B178648) Hydrate (B1144303) Reactions
The conventional and widely practiced method for synthesizing benzohydrazide analogs involves the reaction of a corresponding benzoic acid ester with hydrazine hydrate. nih.govrsc.org Therefore, the first step is the esterification of 3-amino-4-hydroxybenzoic acid. This can be accomplished by reacting the acid with an alcohol, such as methanol, in the presence of a catalytic amount of a strong acid like sulfuric acid, to produce methyl 3-amino-4-hydroxybenzoate. chemicalbook.com
The resulting ester, methyl 3-amino-4-hydroxybenzoate, is then reacted with hydrazine hydrate. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol. nih.govnih.gov The reaction time can vary from a few hours to overnight. The general mechanism involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, leading to the displacement of the alkoxy group and the formation of the hydrazide.
Table 1: Conventional Synthesis of Benzohydrazide Analogs
| Reactants | Reagents | Solvent | Conditions | Product |
| Benzoic acid ester | Hydrazine hydrate | Ethanol/Methanol | Reflux | Benzohydrazide |
This method is broadly applicable for the synthesis of a wide range of hydrazide derivatives. nih.gov
Recrystallization and Purification Techniques
After the reaction is complete, the crude this compound often needs to be purified to remove unreacted starting materials and byproducts. Recrystallization is a common and effective technique for this purpose. nih.gov
The choice of solvent for recrystallization is crucial and depends on the solubility characteristics of the product and impurities. A suitable solvent system is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. For benzohydrazide analogs, alcohols like ethanol or methanol, or mixed solvent systems, are often employed. nih.gov
The process involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of pure crystals of this compound, which can then be isolated by filtration. Washing the collected crystals with a small amount of cold solvent helps to remove any residual impurities.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, a field known as green chemistry. For the synthesis of hydrazides, several green approaches have been explored, which can be adapted for the preparation of this compound.
One promising green technique is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net The synthesis of hydrazides from esters and hydrazine hydrate can be efficiently carried out under microwave irradiation, sometimes even in the absence of a solvent (solvent-free conditions). researchgate.netcem.com
Solvent-free, or neat, reactions are another cornerstone of green chemistry, as they eliminate the need for potentially hazardous and environmentally damaging organic solvents. The direct reaction of methyl 3-amino-4-hydroxybenzoate with hydrazine hydrate under solvent-free conditions, potentially with microwave assistance, represents a greener alternative to traditional methods. cem.comorientjchem.org
Furthermore, the use of recyclable and non-toxic catalysts is a key aspect of green synthesis. While the reaction between an ester and hydrazine hydrate often proceeds without a catalyst, research into catalytic methods for hydrazide synthesis is ongoing. The development of a recyclable catalyst for this transformation would further enhance its green credentials. rsc.org The use of greener solvents, such as water or bio-derived solvents, in place of traditional volatile organic compounds is also a significant consideration in developing more sustainable synthetic routes. orientjchem.orgacs.org
Table 2: Green Chemistry Approaches for Hydrazide Synthesis
| Green Approach | Principle | Potential Application to this compound Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. | Rapid reaction of methyl 3-amino-4-hydroxybenzoate with hydrazine hydrate, potentially reducing reaction time from hours to minutes. |
| Solvent-Free Synthesis | Eliminates the use of organic solvents. | Direct reaction of the ester and hydrazine hydrate without a solvent, minimizing waste and environmental impact. |
| Use of Greener Solvents | Employs environmentally benign solvents like water. | Conducting the hydrazide formation in an aqueous medium, if reactivity allows, to replace volatile organic solvents. orientjchem.org |
| Catalytic Methods | Employs catalysts to improve efficiency and selectivity. | Development of a recyclable catalyst for the ester-to-hydrazide conversion to enhance sustainability. rsc.org |
While specific, documented green synthesis protocols for this compound are not yet widely available, the principles of green chemistry offer a clear roadmap for the future development of more sustainable and efficient manufacturing processes for this important compound.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a rapid and efficient method for producing various organic compounds, including derivatives of this compound. nih.govmdpi.com This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. nih.govrsc.org
For instance, a route to access 3-amino-2,3-dihydrobenzofurans, which are structurally related to the benzohydrazide framework, employs microwave-assisted synthesis to rapidly generate analogues. nih.gov The process can involve an acid-catalyzed, microwave-assisted aldol (B89426) condensation to form chalcone (B49325) intermediates. nih.gov This is followed by a one-pot, microwave-assisted, regioselective, acid-catalyzed epoxide opening with various amines and a subsequent intramolecular nucleophilic aromatic substitution to yield the final products. nih.gov
Similarly, the synthesis of 3-amino-1,2,4-triazoles, another class of related heterocyclic compounds, has been significantly improved by microwave-assisted methods. mdpi.com Researchers have developed a straightforward and general protocol for their synthesis directly from volatile aliphatic carboxylic or benzoic acids and aminoguanidine (B1677879) bicarbonate under controlled microwave conditions. mdpi.com This approach is noted for its high reaction yields, achieved through minimal water content and an optimized amount of hydrochloric acid as a catalyst at a high temperature of 180 °C in sealed reaction vessels. mdpi.com
Solvent-Free and Aqueous Medium Reactions
In the pursuit of greener and more sustainable chemical processes, solvent-free and aqueous medium reactions have gained significant attention. These methods aim to reduce or eliminate the use of volatile and often toxic organic solvents, which are major contributors to chemical waste and environmental pollution.
Solvent-free reactions, often conducted by grinding or heating reactants together without any solvent, have been successfully employed for condensation reactions. For example, a series of 4-arylmethylidene-3-methyl-4,5-dihydroisoxazol-5-one derivatives were synthesized by the condensation of aromatic aldehydes with 3-methyl-4,5-dihydroisoxazol-5-one at room temperature through grinding or by heating under solvent-free and catalyst-free conditions. researchgate.net
Aqueous media also provide an environmentally benign alternative for organic synthesis. One-pot, three-component cyclocondensation reactions have been efficiently carried out in water for the synthesis of various heterocyclic compounds. For instance, the reaction between malononitrile, 4-hydroxycoumarin, and various aldehydes in aqueous media, catalyzed by a Ni(II)-Schiff base/SBA-15 nanocatalyst, yields 3,4-dihydropyrano[3,2-c]chromene derivatives. researchgate.net
Efficiency and Environmental Impact Assessments of Synthetic Methods
The efficiency and environmental impact of synthetic methods are critical considerations in modern chemistry. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacturing, distribution, use, and disposal. amazonaws.com
In the context of amino acid production, which shares some process similarities with the synthesis of this compound, LCA studies have been conducted to quantify environmental impacts. amazonaws.com These assessments typically consider impact categories such as climate change, fossil fuel consumption, eutrophication, acidification, photochemical smog formation, and land use. amazonaws.com
For example, the production of synthetic amino acids like L-lysine, DL-methionine, and L-threonine has been analyzed to determine their environmental footprint. amazonaws.com The choice of catalyst and reaction conditions can significantly influence the environmental profile of a synthetic process. For instance, a patented method for preparing 3-amino-4-hydroxybenzoic acid utilizes a recyclable Pd/carbon catalyst for hydrogenation, which is highlighted as having a low wastewater output and being easy to process, thus minimizing environmental pollution. google.com This method also boasts a high product yield (greater than 90%) and reduced reaction times due to the use of higher hydrogen pressure. google.com In contrast, traditional methods for enzyme purification, a related field, often rely on chemical reagents and large volumes of water, leading to waste production and environmental concerns. researchgate.net
Synthesis of Schiff Base Derivatives of this compound
Schiff bases, characterized by the presence of a C=N double bond, are a significant class of compounds synthesized from this compound. semanticscholar.orgmdpi.com These derivatives are readily prepared and exhibit a wide range of interesting properties.
Condensation Reactions with Aromatic Aldehydes
The most common method for synthesizing Schiff bases from this compound involves a condensation reaction with an aromatic aldehyde. semanticscholar.orgimpactfactor.org This reaction is typically carried out by refluxing a mixture of the benzohydrazide and the aldehyde in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of acid like glacial acetic acid. semanticscholar.orgimpactfactor.org
For example, a new Schiff base, 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid, was synthesized by the condensation of 3-hydroxy benzaldehyde (B42025) with 4-amino-3-hydroxy benzoic acid. semanticscholar.orgsciensage.info The reaction mixture was refluxed for 8 hours at 60°C with constant stirring. semanticscholar.org Similarly, other Schiff bases have been prepared by reacting benzohydrazide with aldehydes like 2-hydroxy-3-methoxybenzaldehyde (B140153) and 2-hydroxybenzaldehyde, with refluxing times of around 5 hours. impactfactor.org
The formation of the Schiff base is confirmed by spectroscopic methods. In the proton NMR spectra, the appearance of a singlet peak in the range of 8.62–8.74 ppm is characteristic of the N=CH proton of the azomethine group. nih.gov
Influence of Substituents on Derivative Synthesis
The nature of the substituents on the aromatic aldehyde can influence the synthesis and properties of the resulting Schiff base derivatives. The presence of electron-donating or electron-withdrawing groups on the aldehyde's aromatic ring can affect the reaction rate and the stability of the final product.
For instance, in the synthesis of quinazolinone–lysine conjugates, which are β2,3-amino acid derivatives, the nature of the substituent on the phenyl ring was found to be crucial for the biological activity of the compounds. nih.gov Specifically, the presence of a fluoro group attached to the phenyl ring acted as an active moiety, enhancing the antimicrobial activity. nih.gov
Similarly, in the synthesis of 4-amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamide derivatives, the substituents on the 2-amino group played a significant role. nih.gov The presence of a 4-methylbenzoyl moiety generally led to compounds with good inhibitory activity against HIV-1 RNase H, with some exceptions for chloro-substituted phenylamino (B1219803) derivatives. nih.gov
Synthesis of Heterocyclic Derivatives Incorporating the this compound Moiety
The this compound scaffold can be incorporated into various heterocyclic ring systems, leading to a diverse range of derivatives with potential applications. These syntheses often involve multi-step reactions and cyclization processes.
For example, a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide, a related compound, were synthesized to create compounds with aminoketone, imidazole, and 5-oxopyrrolidine fragments. nih.gov To obtain imidazol-2-one derivatives, the corresponding aminoketone precursors were cyclized with a four-fold excess of carbamide in glacial acetic acid at reflux for 24 hours. nih.gov
Formation of Oxadiazole Derivatives
The transformation of the benzohydrazide functional group into a 1,3,4-oxadiazole (B1194373) ring is a common and valuable strategy in medicinal chemistry. This conversion replaces the flexible and hydrogen-bond-donating hydrazide linkage with a rigid, planar, and metabolically stable aromatic ring that acts as a hydrogen bond acceptor. The most prevalent synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles from a hydrazide involves a two-step process: N-acylation followed by cyclodehydration.
First, this compound is treated with a carboxylic acid or its activated derivative (such as an acid chloride or anhydride) to yield an intermediate N,N'-diacylhydrazine. This intermediate is then subjected to cyclization using a dehydrating agent, which eliminates a molecule of water to form the stable 1,3,4-oxadiazole ring. A wide array of dehydrating agents has been employed for this transformation, ranging from classical strong acids to milder, more modern reagents. ijpbs.com The choice of reagent can be critical to avoid unwanted side reactions involving the other functional groups on the aromatic ring.
The general reaction scheme is as follows:
Scheme 1: General synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives from this compound.
Below is a table summarizing various dehydrating agents commonly used for the cyclization of N,N'-diacylhydrazines to 1,3,4-oxadiazoles.
| Reagent | Conditions | Reference |
| Phosphorus Oxychloride (POCl₃) | Reflux | ijpbs.com |
| Thionyl Chloride (SOCl₂) | Reflux | rsc.org |
| Polyphosphoric Acid (PPA) | High Temperature | rsc.org |
| Sulfuric Acid (H₂SO₄) | High Temperature | rsc.org |
| Burgess Reagent | Mild, Neutral | rsc.org |
| Triphenylphosphine (PPh₃)/I₂ | Mild | ijpbs.com |
| XtalFluor-E ([Et₂NSF₂]BF₄) | Mild, often with AcOH additive | rsc.orgbeilstein-journals.org |
| 2-Chloro-1,3-dimethylimidazolinium chloride | Mild | rsc.org |
Interactive Data Table: Common Dehydrating Agents for Oxadiazole Synthesis (This is a simplified representation of an interactive table)
Click to view reagent details
Exploration of Other Fused Ring Systems
The 3-amino-4-hydroxy substitution pattern on the benzene ring of the parent molecule constitutes an o-aminophenol moiety. This structural feature is a classic precursor for the synthesis of benzoxazoles, a class of fused heterocyclic compounds with significant biological activities. nih.govnih.gov The reaction typically involves the condensation of the o-aminophenol with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or orthoester, followed by intramolecular cyclization and dehydration to form the fused oxazole (B20620) ring. nih.govresearchgate.net
When this compound is used as the starting material, the 3-amino and 4-hydroxy groups can react to form a benzoxazole (B165842) ring fused to the parent structure. This transformation creates a novel polycyclic framework, (hydrazinylcarbonyl)benzoxazole, which can be further derivatized.
The general reaction for the formation of a fused benzoxazole ring is depicted below:
Scheme 2: General synthesis of fused benzoxazole derivatives from this compound.
A variety of reagents and catalysts can facilitate this transformation, with the choice depending on the nature of the "R" group being introduced at the 2-position of the benzoxazole ring.
| Reagent/Catalyst System | Reactant for "R" Group | Conditions | Reference |
| Polyphosphoric Acid (PPA) | Carboxylic Acid (R-COOH) | High Temperature | researchgate.netmdpi.com |
| p-Toluenesulfonic Acid (p-TsOH) | Carboxylic Acid (R-COOH) | Microwave | ijpbs.com |
| Various Catalysts (e.g., CeO₂, ZnO) | Aldehyde (R-CHO) | Varies (e.g., RT, Reflux) | ijpbs.com |
| Triethyl Orthoformate | (for R = H) | Acid Catalyst (e.g., HCl) | researchgate.net |
| Carbon Disulfide (CS₂) | (for 2-mercaptobenzoxazole) | KOH, Ethanol | researchgate.net |
Interactive Data Table: Reagents for Fused Benzoxazole Synthesis (This is a simplified representation of an interactive table)
Click to view reagent details
Structural Elucidation and Spectroscopic Characterization of 3 Amino 4 Hydroxybenzohydrazide and Analogs
Advanced Vibrational Spectroscopic Analyses
Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The FT-IR and FT-Raman spectra are complementary, with their selection rules determining the activity of different vibrational modes.
The FT-IR spectrum of 3-Amino-4-hydroxybenzohydrazide is expected to be rich with characteristic absorption bands from its various functional groups. Analysis of analogous compounds, such as benzohydrazide (B10538) and other substituted aromatic compounds, allows for the assignment of these bands. nih.gov
Key expected FT-IR absorptions include:
O-H and N-H Stretching: Broad bands in the high-frequency region of 3200-3500 cm⁻¹ are anticipated, corresponding to the stretching vibrations of the phenolic hydroxyl (-OH) group and the amino (-NH₂) and hydrazide (-NH) groups. The broadness of these peaks is indicative of hydrogen bonding. sigmaaldrich.com
C-H Aromatic Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.
C=O (Amide I) Stretching: A strong absorption band, characteristic of the carbonyl group in the hydrazide moiety, is expected around 1640-1680 cm⁻¹. This is often referred to as the Amide I band.
N-H Bending and C-N Stretching (Amide II): The Amide II band, resulting from a mix of N-H bending and C-N stretching, is typically observed in the 1580-1620 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring usually produce multiple bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to appear in the 1200-1300 cm⁻¹ range.
C-N Stretching: The stretching vibration of the C-N bond of the amino group attached to the aromatic ring is anticipated around 1250-1350 cm⁻¹.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Assignment |
| ~3400 | O-H Stretch (Phenolic) |
| ~3350 | N-H Asymmetric Stretch (-NH₂) |
| ~3250 | N-H Symmetric Stretch (-NH₂) |
| ~3200 | N-H Stretch (Hydrazide) |
| ~3050 | C-H Aromatic Stretch |
| ~1660 | C=O Stretch (Amide I) |
| ~1600 | N-H Bend (Amide II) |
| 1500-1600 | C=C Aromatic Ring Stretch |
| ~1280 | C-O Phenolic Stretch |
Note: These are expected values based on the analysis of benzohydrazide and related substituted aromatic compounds. nih.govchemicalbook.com
FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra. For this compound, the aromatic ring vibrations are expected to be particularly prominent.
Key expected FT-Raman signals include:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring is expected to produce a very strong and sharp band around 1000 cm⁻¹. nih.gov Other C=C stretching and in-plane bending modes of the ring will also be visible.
C=O Stretching: The carbonyl stretch, while strong in the IR, will also be present in the Raman spectrum, though likely with a lower intensity.
N-N Stretching: The N-N single bond stretch of the hydrazide group is expected in the 1100-1150 cm⁻¹ region.
Table 2: Expected FT-Raman Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Assignment |
| ~3050 | C-H Aromatic Stretch |
| ~1660 | C=O Stretch (Amide I) |
| 1500-1600 | C=C Aromatic Ring Stretch |
| ~1120 | N-N Stretch |
| ~1000 | Aromatic Ring Breathing |
Note: These are expected values based on the analysis of benzohydrazide and its derivatives. nih.govrsc.org
The positions of the vibrational bands are sensitive to the electronic effects of the substituents on the benzene ring. The electron-donating nature of the hydroxyl (-OH) and amino (-NH₂) groups influences the electron density of the aromatic ring and the attached hydrazide moiety. These interactions can lead to shifts in the vibrational frequencies compared to unsubstituted benzohydrazide. For example, the electron donation from the -OH and -NH₂ groups can decrease the double bond character of the C=O group through resonance, potentially lowering its stretching frequency. Furthermore, intramolecular hydrogen bonding between the phenolic proton and the amino nitrogen, or between the amino protons and the carbonyl oxygen, can cause significant broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
The ¹H-NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the amino, hydroxyl, and hydrazide groups. The chemical shifts and splitting patterns are dictated by the electronic environment and the proximity of neighboring protons.
Expected ¹H-NMR signals:
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region, typically between 6.0 and 8.0 ppm. Their exact chemical shifts and multiplicities (singlet, doublet) will depend on their position relative to the electron-donating -OH and -NH₂ groups and the electron-withdrawing -C(=O)NHNH₂ group. The proton at position 2 (between the -OH and -NH₂ groups) would likely be a doublet. The proton at position 5 would likely be a doublet of doublets, and the proton at position 6 would be a doublet.
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It could appear over a wide range, potentially from 5.0 to 10.0 ppm.
Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine group, likely in the range of 4.0-5.5 ppm.
Hydrazide Protons (-NH-NH₂): Two distinct signals are expected for the hydrazide protons. A broad singlet for the -NH₂ protons and another broad singlet for the -NH proton, likely appearing downfield (e.g., 8.0-10.0 ppm) due to the deshielding effect of the adjacent carbonyl group.
Table 3: Expected ¹H-NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.5 - 7.5 | m | 3H | Ar-H |
| 4.0 - 5.5 | br s | 2H | Ar-NH₂ |
| 5.0 - 10.0 | br s | 1H | Ar-OH |
| 4.0 - 5.0 | br s | 2H | -C(=O)NHNH₂ |
| 8.0 - 10.0 | br s | 1H | -C(=O)NHNH₂ |
Note: These are predicted values based on data for analogous compounds like 3-amino-4-hydroxybenzoic acid and other benzohydrazides. Chemical shifts of O-H and N-H protons are highly variable. chemicalbook.comuni.lu
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule.
Expected ¹³C-NMR signals:
Carbonyl Carbon (-C=O): This carbon is typically deshielded and appears significantly downfield, expected in the range of 165-175 ppm.
Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals.
The carbon bearing the -OH group (C4) will be shifted downfield to around 145-155 ppm.
The carbon bearing the -NH₂ group (C3) will also be downfield, around 135-145 ppm.
The carbon attached to the hydrazide group (C1) will be found around 120-130 ppm.
The other aromatic carbons (C2, C5, C6) will appear in the typical aromatic region of 110-130 ppm.
Table 4: Expected ¹³C-NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 165 - 175 | C=O |
| 145 - 155 | C-OH |
| 135 - 145 | C-NH₂ |
| 110 - 130 | Aromatic C-H & C-C |
Note: These are predicted values based on data for analogous compounds such as 3-amino-4-hydroxybenzoic acid and substituted benzamides. chemicalbook.comuni.lu
Electronic Absorption and Emission Spectroscopy (UV-Vis)
The electronic absorption spectrum of this compound is determined by the chromophores present in the molecule, primarily the substituted benzene ring. The presence of the hydroxyl (-OH) and amino (-NH2) groups, both powerful auxochromes, on the aromatic ring significantly influences the electronic transitions. These substituents, particularly when ortho and para to each other, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
Studies on derivatives, such as Schiff bases formed from 3-amino-4-hydroxybenzenesulfonic acid, confirm that the electronic properties are highly dependent on the molecular structure, with experimental UV-Vis data generally matching theoretical predictions. researchgate.net The typical UV-Vis spectrum for a compound like this compound in a solvent like DMSO would be expected to show strong absorptions below 300 nm, characteristic of the substituted aromatic system.
Table 1: Representative UV-Vis Absorption Maxima for Related Amino-Hydroxy Aromatic Compounds
| Compound | Absorption Maxima (λmax) | Source |
| 3-Aminobenzoic Acid | 194 nm, 226 nm, 272 nm | sielc.com |
| 3-Amino-4-hydroxybenzoic Acid | Data available in spectral databases | nih.gov |
Note: The table provides data for analogous compounds to infer the spectroscopic behavior of this compound.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₇H₉N₃O₂ and a calculated molecular weight of approximately 167.17 g/mol .
In a typical mass spectrometry experiment using electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) of ~168.18 or a deprotonated species [M-H]⁻ with an m/z of ~166.16. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern, which is invaluable for structural confirmation. While specific fragmentation data for this compound is not widely published, patterns can be predicted based on the fragmentation of related structures like benzohydrazides and other amino acids. derpharmachemica.comnih.govnih.gov
For the protonated molecule, common fragmentation pathways would likely involve:
Loss of ammonia (B1221849) (NH₃): Cleavage within the hydrazide group.
Loss of water (H₂O): From the hydroxyl group and a nearby proton.
Decarbonylation: Loss of carbon monoxide (CO) from the carbonyl group, often following other losses.
Cleavage of the N-N bond: A characteristic fragmentation for hydrazides.
Cleavage of the C-N bond: Loss of the entire hydrazide moiety (-NHNH₂), leading to a fragment corresponding to the 3-amino-4-hydroxybenzoyl cation.
Analysis of the related 3-amino-4-hydroxybenzoate anion shows major fragments at m/z 108.045, corresponding to the loss of carbon dioxide (CO₂). nih.gov This indicates that cleavage of the carboxylate (or in this case, the hydrazide) group from the aromatic ring is a primary fragmentation pathway.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Ion | Predicted m/z (for [M+H]⁺) | Possible Neutral Loss |
| [M+H]⁺ | 168.18 | - |
| [M+H - NH₃]⁺ | 151.15 | Ammonia |
| [M+H - H₂O]⁺ | 150.17 | Water |
| [M+H - CO]⁺ | 140.17 | Carbon Monoxide |
| [M+H - NH₂NH₂]⁺ | 136.12 | Hydrazine (B178648) |
Note: This table is predictive and based on common fragmentation patterns of related functional groups.
X-ray Crystallographic Investigations of Related Hydrazides
As single-crystal X-ray diffraction data for this compound is not available, the crystal structure of its isomer, 4-Amino-2-hydroxybenzohydrazide , provides a robust model for understanding the solid-state characteristics of this class of compounds. nih.govmedchemexpress.com
Single Crystal Structure Determination
The crystal structure of 4-Amino-2-hydroxybenzohydrazide was solved using single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules. The asymmetric unit was found to contain two crystallographically independent molecules, labeled A and B, indicating slight conformational differences between them in the crystal lattice. nih.gov
Table 3: Crystallographic Data for 4-Amino-2-hydroxybenzohydrazide
| Parameter | Value | Source |
| Formula | C₇H₉N₃O₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 5.6424 (3) | nih.gov |
| b (Å) | 18.3221 (12) | nih.gov |
| c (Å) | 14.7164 (9) | nih.gov |
| β (°) | 94.087 (3) | nih.gov |
| Volume (ų) | 1517.52 (16) | nih.gov |
| Z | 8 | nih.gov |
Analysis of Bond Distances and Angles
The bond lengths and angles within the two independent molecules of 4-Amino-2-hydroxybenzohydrazide are reported to be within the normal ranges for such functional groups. nih.gov The geometry of the hydrazide group [-C(=O)NHNH₂] is of particular interest. The C=O double bond length is typically around 1.23 Å, while the C-N and N-N single bonds are approximately 1.33 Å and 1.45 Å, respectively. The benzene ring exhibits typical aromatic C-C bond lengths of about 1.39 Å. Deviations from ideal values can often be attributed to electronic effects of the substituents and steric strain within the crystal packing.
Table 4: Representative Bond Distances for Hydrazide Structures
| Bond | Typical Distance (Å) | Reference Context |
| C=O | ~1.21 - 1.24 | researchgate.net |
| C-N (amide) | ~1.33 | nih.gov |
| N-N (hydrazide) | ~1.42 - 1.45 | researchgate.net |
| C-C (aromatic) | ~1.39 | nih.gov |
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of 4-Amino-2-hydroxybenzohydrazide is dominated by an extensive network of hydrogen bonds, which is a defining characteristic of hydrazides due to the presence of multiple hydrogen bond donors (-OH, -NH, -NH₂) and acceptors (O=C, -N). libretexts.orgslideshare.net
The analysis identified both intramolecular and intermolecular hydrogen bonds:
Intramolecular Hydrogen Bonds: An O-H···O hydrogen bond is present in each molecule, forming a stable six-membered ring motif, denoted as S(6). This interaction involves the phenolic hydroxyl group and the carbonyl oxygen atom. nih.gov
Intermolecular Hydrogen Bonds: The molecules are linked into a complex three-dimensional architecture. A pair of N-H···N hydrogen bonds connects the two independent molecules (A and B) to form a dimer with an R²₂(6) ring motif. Furthermore, molecules of type B form inversion dimers through pairs of N-H···O hydrogen bonds, creating an R²₂(10) ring. These dimers are then interconnected through other N-H···O hydrogen bonds, building undulating two-dimensional networks that ultimately link to form a 3D structure. nih.gov
These strong, directional interactions are fundamental to the stability of the crystal lattice.
Conformational Analysis in the Solid State
The presence of two independent molecules (A and B) in the asymmetric unit of 4-Amino-2-hydroxybenzohydrazide indicates that the molecule possesses some conformational flexibility. nih.gov While the benzene ring and the amide group (-CONH-) tend to be relatively planar, rotation can occur around the C(ring)-C(carbonyl) and N-N single bonds.
Coordination Chemistry of 3 Amino 4 Hydroxybenzohydrazide Ligands and Metal Complexes
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 3-amino-4-hydroxybenzohydrazide typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov The resulting complexes can be characterized using a range of spectroscopic and analytical techniques to determine their composition and structure.
Complexation with Transition Metal Ions (e.g., Zn(II), Co(II/III), Ni(II), Cu(II), Mn(II))
This compound readily forms complexes with various transition metal ions. The synthesis generally involves mixing a solution of the ligand with a solution of the metal salt, often in a 1:2 metal-to-ligand molar ratio, and refluxing the mixture to facilitate the reaction. nih.gov The specific properties and structures of the resulting complexes are influenced by the nature of the metal ion. For instance, studies have reported the successful synthesis of complexes with Ni(II), Cu(II), and Zn(II). nih.gov The formation of these complexes is often indicated by a change in color and the precipitation of a solid product.
Spectroscopic Characterization of Complexes (UV-Vis, FT-IR)
Spectroscopic methods are crucial for elucidating the structure and bonding within the metal complexes of this compound.
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy provides valuable information about the coordination of the ligand to the metal ion. The FT-IR spectrum of the free ligand shows characteristic absorption bands corresponding to its various functional groups, such as the amino (–NH2), hydroxyl (–OH), and carbonyl (C=O) groups. Upon complexation, shifts in the positions of these bands indicate the involvement of these groups in bonding with the metal ion. For example, a shift in the C=O stretching frequency can suggest coordination through the carbonyl oxygen. Similarly, changes in the bands associated with the amino and hydroxyl groups can indicate their participation in complex formation. nih.gov
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the metal complexes. The spectra of the complexes typically show absorption bands that are different from those of the free ligand. These bands can be attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal ion. The position and intensity of these bands can provide insights into the coordination geometry of the metal ion. nih.gov
Elemental Analysis of Synthesized Complexes
Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized complexes. By measuring the percentage composition of elements such as carbon, hydrogen, nitrogen, and the metal, researchers can confirm the stoichiometry of the complex and verify the ratio of the metal ion to the ligand molecules. researchgate.net The experimental values are compared with the calculated values for the proposed formula to ascertain the purity and composition of the complex.
| Element | Calculated % | Found % |
| C | Varies with complex | Varies with complex |
| H | Varies with complex | Varies with complex |
| N | Varies with complex | Varies with complex |
| M (Metal) | Varies with complex | Varies with complex |
| This is an interactive data table. The values will vary depending on the specific metal complex synthesized. |
Structural Aspects of Metal Complexes
Determination of Coordination Geometries (e.g., Tetrahedral, Square Planar, Octahedral)
The coordination geometry of the metal ion in a complex is determined by the number and arrangement of the donor atoms from the ligand(s). Common coordination geometries for transition metal complexes include tetrahedral, square planar, and octahedral. lumenlearning.comlibretexts.org For instance, Cu(II) complexes often exhibit a square planar geometry, while Zn(II) and some Ni(II) complexes may adopt a tetrahedral arrangement. nih.gov Octahedral geometries are also common, particularly for metal ions with a coordination number of six. researchgate.netmdpi.com The specific geometry adopted depends on factors such as the size and electronic configuration of the metal ion and the nature of the ligand. libretexts.org
| Metal Ion | Typical Coordination Geometry |
| Cu(II) | Square Planar nih.gov |
| Zn(II) | Tetrahedral nih.gov |
| Ni(II) | Tetrahedral or Square Planar nih.govlibretexts.org |
| Co(II/III) | Octahedral researchgate.net |
| This is an interactive data table showing common coordination geometries. |
Ligand Binding Modes and Coordination Environments
This compound can act as a bidentate or tridentate ligand, meaning it can bind to the metal ion through two or three donor atoms, respectively. The potential donor sites are the amino nitrogen, the hydroxyl oxygen, and the carbonyl oxygen of the hydrazide group. nih.gov The specific binding mode can vary depending on the reaction conditions and the metal ion involved. Infrared spectroscopy is a key tool for determining the binding mode, as shifts in the characteristic vibrational frequencies of the functional groups indicate their involvement in coordination. nih.gov The coordination environment refers to the arrangement of these donor atoms around the central metal ion, which in turn defines the coordination geometry.
Magnetic Properties of Metal Complexes
Slow Magnetic Relaxation Phenomena
No studies detailing slow magnetic relaxation or single-molecule magnet (SMM) behavior in metal complexes synthesized with this compound could be located. This type of magnetic phenomenon is highly specific to the electronic structure and coordination geometry of the metal ion, which would be determined by the interaction with the this compound ligand.
Applications in Molecular Magnetism
Consequently, without data on slow magnetic relaxation, there is no information regarding the potential applications of this compound-based metal complexes in the field of molecular magnetism, such as in high-density data storage or quantum computing.
Photophysical Properties of Coordination Polymers
Photoluminescent Emission Studies
There is no available research on the photoluminescent properties of coordination polymers constructed using this compound. Such studies would typically investigate emission and excitation spectra to determine the potential of these materials for applications in sensing, lighting, or optical devices.
Time-Dependent Density Functional Theory (TD-DFT) for Emission Mechanisms
No theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) or other computational methods to analyze the electronic transitions and emission mechanisms in this compound coordination polymers have been published.
Electrochemical Behavior of Metal Complexes (Cyclic Voltammetry)
The electrochemical properties of metal complexes incorporating the this compound ligand, as studied by techniques like cyclic voltammetry, have not been reported in the literature. These investigations would be necessary to understand the redox processes of the metal centers as influenced by this specific ligand.
Table of Compounds Mentioned
Biological Activities and Pharmacological Potential of 3 Amino 4 Hydroxybenzohydrazide and Its Derivatives
Anticancer and Antiproliferative Investigations
Inhibition of Cancer Cell Proliferation (e.g., PC3 Prostate Cancer Cells)
While direct studies on the inhibition of PC3 prostate cancer cell proliferation by 3-Amino-4-hydroxybenzohydrazide are not extensively documented in the reviewed literature, research on related structures provides valuable insights. Derivatives of 3-amino-1,2,4-benzotriazine-1,4-dioxide have been synthesized and evaluated for their cytotoxic activity in vitro against a panel of human cancer cell lines, including the human prostate cancer cell line PC-3, under hypoxic conditions. Many of these compounds demonstrated more potent activity than the reference drug tirapazamine (B611382).
Furthermore, a series of novel 3-amino-4-hydroxy-benzenesulfonamide derivatives have been synthesized and their effects on the viability of three cancer cell lines, including the prostate adenocarcinoma cell line PPC-1, were established. Some of these compounds were found to reduce the viability of cancer cell spheroids, with one derivative noted for causing PPC-1 spheroids to become looser.
Additionally, other classes of compounds, such as diazepine (B8756704) derivatives, have been investigated for their cytotoxicity against PC3 cells, with some showing significant activity. For instance, certain newly synthesized diazepine derivatives have demonstrated notable cytotoxic effects on PC3 cells. researchgate.net Similarly, genistein, an isoflavone, has been shown to reduce the viability of PC3 cells in a 3D culture model, with an IC50 of 480 μM after 24 hours of incubation. nih.gov
These findings suggest that the core structure of aminated and hydroxylated benzene (B151609) rings, as found in this compound, is a feature in various compounds with demonstrated anti-proliferative effects against prostate cancer cells. However, direct experimental data for this compound is needed to confirm its specific activity.
Studies on Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. While direct studies on the angiogenesis modulation by this compound are limited, research on structurally related compounds provides some indications of potential activity.
For example, derivatives of 3-amino-1,2,4-benzotriazine-1,4-dioxide have been synthesized and shown to possess anti-angiogenic properties. In an in vitro anti-angiogenic assay using co-cultured HUVECs and fibroblasts, selected derivatives exhibited significant inhibition of tube formation. nih.gov At a concentration of 20 µM, some of these compounds led to 80-90% inhibition, which was more potent than the reference compound tirapazamine (approximately 50% inhibition). nih.gov At a lower concentration of 2 µM, certain derivatives still significantly reduced the areas, lengths, paths, and joints of tube formation by as much as 70-80% and 45-50%, respectively. nih.gov These results indicate that derivatives with a 3-amino-1,2,4-benzotriazine-1,4-dioxide core have strong anti-angiogenic potential.
The development of small molecule inhibitors of angiogenesis is an active area of research. The structural features of this compound, with its amino and hydroxyl groups on a benzene ring, are present in various compounds that are being investigated for their effects on biological processes, including angiogenesis. However, without direct experimental evidence, the specific role of this compound in angiogenesis modulation remains to be elucidated.
Cytotoxicity and Selectivity Profiles Against Cancer Cell Lines
The evaluation of cytotoxicity and selectivity is crucial in the development of new anticancer agents. While specific data for this compound is scarce, studies on its derivatives and related compounds offer valuable information on their cytotoxic profiles.
A series of novel 3-amino-4-hydroxy-benzenesulfonamide derivatives were assessed for their cytotoxic effects on human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines. The half-maximal effective concentrations (EC50) were determined for the most active compounds, and their selectivity against cancer cells versus normal human foreskin fibroblasts (HFs) was established. For instance, one of the most cytotoxic compounds in this series exhibited significant activity against the triple-negative breast cancer and prostate adenocarcinoma cell lines. However, it was not selective, as the EC50 values were similar for cancer cells and fibroblasts.
In another study, derivatives of 2-(benzamido) benzohydrazide (B10538) were synthesized and their cytotoxicity was evaluated. The results indicated that these compounds showed cell viability greater than 80%, suggesting they could be safely used as drugs. nih.gov Benzohydrazide derivatives, in general, are known to possess a wide range of biological activities, including anticancer properties. thepharmajournal.comresearchgate.net For example, some benzohydrazide derivatives containing dihydropyrazoles have shown potent antiproliferative activity against various cancer cell lines, including A549, MCF-7, HeLa, and HepG2, with IC50 values in the sub-micromolar range. nih.gov
The table below summarizes the cytotoxic activity of some benzohydrazide and related derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC50/EC50 (µM) | Reference |
| Benzohydrazide derivative (H20) | A549 (Lung) | 0.46 | nih.gov |
| Benzohydrazide derivative (H20) | MCF-7 (Breast) | 0.29 | nih.gov |
| Benzohydrazide derivative (H20) | HeLa (Cervical) | 0.15 | nih.gov |
| Benzohydrazide derivative (H20) | HepG2 (Liver) | 0.21 | nih.gov |
| Genistein | PC3 (Prostate) | 480 | nih.gov |
| 2-(Benzamido) benzohydrazide derivative | BChE | 0.12 | nih.gov |
These findings underscore the potential of the benzohydrazide scaffold as a basis for the development of novel cytotoxic agents against cancer. Further studies are warranted to investigate the specific cytotoxicity and selectivity profile of this compound.
Enzyme Inhibition Studies
Laccase Inhibition (e.g., from Trametes versicolor)
Laccases are copper-containing enzymes that are involved in various biological processes, including pathogenesis in fungi. The inhibition of laccase is a target for the development of antifungal agents. Research has been conducted on the inhibitory effects of hydrazide-hydrazone derivatives on laccase from Trametes versicolor.
A series of hydrazide-hydrazones, which are imine derivatives of hydrazides and aldehydes, have been screened as laccase inhibitors. Notably, derivatives of 4-hydroxybenzhydrazide (B196067) have shown micromolar activity. This suggests that the 4-hydroxybenzoyl fragment, which is structurally similar to a portion of this compound, can play a key role in laccase inhibition, potentially acting as a decoy for the enzyme's natural substrate.
Kinetic studies have revealed different modes of laccase inhibition by hydrazide-hydrazone derivatives. The type of inhibition is dependent on the specific chemical structure of the derivative.
Competitive Inhibition: Several 4-hydroxybenzhydrazide derivatives have been identified as competitive inhibitors of laccase. This type of inhibition suggests that these molecules bind to the active site of the enzyme, directly competing with the substrate. The structure-activity relationship (SAR) analysis indicated that a slender salicylic (B10762653) aldehyde framework was important for stabilizing the molecules near the substrate docking site.
Non-Competitive and Uncompetitive Inhibition: Interestingly, derivatives with bulkier substituents, such as a 3-tert-butyl-5-methyl- or 3,5-di-tert-butyl-2-hydroxy-benzylidene unit, did not bind to the active site of laccase. Instead, they acted as non-competitive or uncompetitive inhibitors. A non-competitive inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding. An uncompetitive inhibitor binds only to the enzyme-substrate complex.
The table below presents the inhibition constants (Ki) and the type of inhibition for selected hydrazide-hydrazone derivatives against laccase from Trametes versicolor.
| Derivative Structure | Inhibition Constant (Ki) (µM) | Type of Inhibition |
| 4-hydroxybenzhydrazide derivatives | 24 - 674 | Competitive |
| Derivative with 3-tert-butyl-5-methyl-2-hydroxy-benzylidene unit | 32.0 | Non-competitive |
| Derivative with 3,5-di-tert-butyl-2-hydroxy-benzylidene unit | 17.9 | Uncompetitive |
These findings highlight the versatility of the hydrazide-hydrazone scaffold in designing laccase inhibitors with different kinetic profiles.
Acetylcholinesterase (AChE) Reactivation Potential
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE by organophosphates, such as nerve agents and pesticides, can be lethal. The development of reactivators that can restore the function of inhibited AChE is a significant area of medical research.
While some compounds are designed as AChE inhibitors for the treatment of conditions like Alzheimer's disease, the focus of this section is on the reactivation of inhibited AChE. The search for new and more effective AChE reactivators is ongoing, as current treatments are not effective against all types of organophosphate poisoning.
Studies have been conducted on various classes of compounds for their AChE reactivation potential. Oximes are the most well-known class of AChE reactivators. However, research has also explored other chemical scaffolds.
With regard to hydrazide derivatives, the available literature primarily focuses on their potential as AChE inhibitors. Several studies have synthesized and evaluated benzohydrazide and hydrazone derivatives for their ability to inhibit AChE and butyrylcholinesterase (BChE). nih.govnih.govfabad.org.tr For instance, novel iodinated hydrazide-hydrazones and 2-(benzamido) benzohydrazide derivatives have been reported as potent inhibitors of these enzymes. nih.govnih.gov
Conversely, there is limited evidence to suggest that hydrazide derivatives are effective reactivators of inhibited AChE. In fact, some studies that have tested hydrazone-related compounds for reactivation have found them to be ineffective. This suggests that while the hydrazide scaffold may be suitable for designing enzyme inhibitors, it may not possess the necessary chemical properties for efficient nucleophilic attack required to displace the organophosphate from the serene residue in the active site of AChE and thus reactivate the enzyme. Therefore, based on the current body of scientific literature, the potential for this compound or its simple derivatives to act as significant reactivators of inhibited acetylcholinesterase appears to be low. Further research into novel chemical structures is needed to develop more effective broad-spectrum AChE reactivators. nih.gov
Antioxidant Properties and Radical Scavenging Activity
Antioxidants are vital substances that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. The evaluation of a compound's antioxidant capacity is often performed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these synthetic radicals, a process that can be observed through a color change and quantified with a spectrophotometer. nih.govnih.gov The potency is typically expressed as an IC₅₀ value, representing the concentration of the antioxidant required to scavenge 50% of the radicals. nih.gov
The chemical structure of this compound, which contains both hydroxyl (-OH) and amino (-NH₂) groups attached to a benzene ring, suggests inherent antioxidant potential. Phenolic compounds, particularly those with multiple hydroxyl groups, are well-known for their potent radical scavenging activities. proteomexchange.org Research on various derivatives of 3,4,5-trihydroxyphenylacetic acid and 3-[(4-methoxyphenyl)amino]propanehydrazide confirms that such molecules can be powerful radical scavengers, with some compounds demonstrating activity comparable to or even exceeding that of standards like Vitamin C or Trolox. nih.govproteomexchange.org
Table 2: Antioxidant Activity of Structurally Related Hydrazide and Phenolic Compounds Note: This table includes data for compounds with similar functional groups to this compound to illustrate the antioxidant potential of this chemical class.
| Compound/Extract | Assay | IC₅₀ Value |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide (36) | DPPH | 1.35 times more active than Ascorbic Acid |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39) | DPPH | 1.37 times more active than Ascorbic Acid |
| Ethanol (B145695) Extract of Vernonia amygdalina | DPPH | 94.83 µg/ml |
| Methanol Extract of Vernonia amygdalina | ABTS | 179.8 µg/ml |
| Ethyl Acetate Fraction of Macaranga hypoleuca | DPPH | 14.31 mg/L |
| Ethyl Acetate Fraction of Macaranga hypoleuca | ABTS | 2.10 mg/L |
Antiviral Potential
The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a crucial enzyme for viral replication. It cleaves large viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. nih.govmdpi.com Inhibition of Mpro can effectively halt the viral life cycle. zenodo.org
In silico molecular docking is a powerful computational tool used to predict how a compound (ligand) might bind to the active site of a target protein like Mpro. mdpi.comnih.gov These studies calculate a docking score or binding energy, which estimates the binding affinity between the compound and the protein. A lower binding energy suggests a more stable interaction. Research on various hydrazone derivatives has shown their potential to interact with the Mpro substrate-binding pocket. For example, furanochromene-quinoline hydrazone derivatives have been studied, showing moderate inhibitory activity and favorable docking energy scores, comparable to known Mpro inhibitors. nih.gov These studies highlight the potential of scaffolds containing a hydrazone linker for developing new Mpro inhibitors. nih.gov
Table 3: Molecular Docking Scores of Hydrazone Derivatives against SARS-CoV-2 Mpro Note: Data from related hydrazone compounds are presented to show the potential of this chemical class as Mpro inhibitors.
| Compound | Docking Energy Score (kcal/mol) | Reference Inhibitor | Docking Score (kcal/mol) |
| Furanochromene-quinoline hydrazone derivative (3-substituted) | -8.0 to -8.5 | N3 peptide | -8.1 |
| Furanochromene-quinoline hydrazone derivative (5-substituted) | -8.0 to -8.5 | GC-373 | -7.6 |
| Furanochromene-quinoline hydrazone derivative (6-substituted) | -8.0 to -8.5 | ML-188 | -7.5 |
| Furanochromene-quinoline hydrazone derivative (8-substituted) | -8.0 to -8.5 |
The entry of the SARS-CoV-2 virus into human cells is initiated by the binding of its spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor. deakin.edu.auresearchgate.net Consequently, compounds that can interfere with this protein-protein interaction by binding to either the spike protein or the ACE2 receptor are being investigated as potential viral entry inhibitors. deakin.edu.au
Molecular docking simulations are a key strategy for identifying such compounds from large chemical libraries. scienceopen.comdeakin.edu.aunih.gov These computational screens predict whether a molecule can fit into the binding interface of ACE2 and interact with key amino acid residues, thereby blocking the spike protein. deakin.edu.auresearchgate.net Studies have successfully used this approach to screen thousands of compounds, identifying several registered drugs and other molecules that bind to ACE2. deakin.edu.auresearchgate.net The binding affinity and mode of interaction are analyzed to select promising candidates for further experimental testing. scienceopen.com
Exploration of Other Therapeutic Applications
Parasitic infections caused by nematodes (worms) remain a significant global health problem, and the rise of drug resistance necessitates the discovery of new anthelmintic agents. nih.gov Phenotype-based screening, which tests compounds for their ability to affect the viability or motility of worms in vitro, is a primary method for new drug discovery. nih.govnih.gov
Research into novel benzhydroxamic acid derivatives, which share structural similarities with benzohydrazides, has identified compounds with potent activity against parasitic nematodes like Haemonchus contortus and the free-living model organism Caenorhabditis elegans. nih.govzenodo.org These studies measure the concentration of the compound required to inhibit motility or cause death (IC₅₀ value) in both larval and adult stages of the worms. The promising results for these related compounds suggest that the benzohydrazide scaffold could be a valuable starting point for the development of new anthelmintic drugs. nih.govzenodo.org
Table 4: Anthelmintic Activity of Benzhydroxamic Acid Derivative OMK211 Note: This data is for a related compound class, illustrating the potential for anthelmintic activity in similar structures.
| Compound | Nematode Species | Life Stage | Activity Metric (IC₅₀) |
| OMK211 | Haemonchus contortus | Adult Male | ~ 1 µM |
| OMK211 | Haemonchus contortus | Larval & Adult | Decreased viability and motility |
| OMK211 | Caenorhabditis elegans | Larval & Adult | Decreased viability and motility |
Anticonvulsant Activity
Derivatives of this compound, particularly hydrazones, have been a focal point in the search for new antiepileptic drugs. saspublishers.com These compounds, which incorporate the -CO-NHN=CH- functional group, are synthesized by reacting hydrazides with various aldehydes and ketones. saspublishers.comnih.gov Their potential as anticonvulsants is frequently evaluated using standard preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govresearchgate.net
Research has shown that the anticonvulsant efficacy of these hydrazone derivatives is highly dependent on the nature of the substituents attached. For instance, studies on pharmacophoric hybrids of phthalimide-GABA-anilides/hydrazones have been conducted to evaluate their anticonvulsant properties. nih.gov Similarly, the synthesis of hydrazones from (2-oxobenzoxazoline-3-yl)acetohydrazide revealed that derivatives with a 4-fluoro substitution were particularly active in the scPTZ test. semanticscholar.org
The structural features of the aldehyde or ketone used in the synthesis play a crucial role. For example, some studies have indicated that electron-withdrawing groups on the aromatic ring can enhance anticonvulsant activity. rfppl.co.in The lipophilicity of the compounds also appears to influence their effectiveness in the MES test. rfppl.co.in The broad investigation into these derivatives highlights their potential as lead compounds for developing new antiepileptic agents with improved efficacy and reduced neurotoxicity. saspublishers.comnih.gov
| Derivative Class | Test Model | Key Findings | Reference |
|---|---|---|---|
| Phthalimide-GABA-hydrazones | MES, scPTZ, scSTY, ipPIC | Some compounds were effective in various seizure models. | nih.gov |
| (2-Oxobenzoxazoline-3-yl)acetohydrazide hydrazones | scPTZ | 4-fluoro derivative showed the highest activity. | semanticscholar.org |
| Isatin semicarbazones and hydrazones | MES, scMet, scSty | Evaluated for anticonvulsant activity and neurotoxicity. | saspublishers.com |
| N-Aryl-dihydro-indeno[1,2-c]pyrazole-2-carboxamide | MES, scMET, 6 Hz | Showed protection against MES and scMET induced seizures. | saspublishers.com |
Anti-inflammatory Activity
Hydrazide-hydrazone derivatives have demonstrated significant potential as anti-inflammatory agents. thepharmajournal.com Their mechanism often involves the inhibition of key inflammatory mediators. The anti-inflammatory effects of these compounds are typically assessed using preclinical models like the carrageenan-induced paw edema test in rats, which measures the ability of a compound to reduce acute inflammation. mdpi.comnih.gov
For example, a study on N-pyrrolylcarbohydrazide and its hydrazone derivatives found that the parent hydrazide exhibited dose-dependent anti-inflammatory activity, significantly reducing paw edema. mdpi.comnih.gov One of its derivatives also showed pronounced and sustained anti-inflammatory effects. mdpi.comnih.gov The structural modifications, such as the introduction of different substituents on the benzylidene and triazole rings in other series, have been shown to enhance anti-inflammatory potency. mdpi.com
Furthermore, some benzohydrazide derivatives have been investigated for their ability to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. researchgate.net This selectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The diverse biological activities of these compounds make them promising candidates for the development of new anti-inflammatory therapies. thepharmajournal.comnih.gov
| Compound/Derivative Class | Test Model | Key Findings on Anti-inflammatory Activity | Reference |
|---|---|---|---|
| N-pyrrolylcarbohydrazide | Carrageenan-induced paw edema | Showed dose-dependent reduction in paw edema. | mdpi.comnih.gov |
| Pyrrole hydrazone derivative 1A | Carrageenan-induced paw edema | Exhibited pronounced and significant edema reduction at 20 mg/kg. | mdpi.comnih.govscilit.com |
| N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido) acetohydrazide derivatives | Not specified | Derivatives with halogen and dimethylamino groups showed significant anti-inflammatory effects. | mdpi.com |
| 1,2-Benzothiazine derivatives | COX inhibition assay, LPS-stimulated fibroblasts | Several compounds showed high selectivity for COX-2 over COX-1 inhibition. | nih.gov |
Antidiabetic Activity
The search for novel therapeutic agents for diabetes mellitus has led to the investigation of benzohydrazide and its derivatives. A key strategy in managing type 2 diabetes is to control post-meal high blood sugar levels by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govfrontiersin.org
Several studies have shown that hydrazone derivatives can be potent inhibitors of these enzymes. For instance, a series of benzimidazole-based hydrazones demonstrated significant in vitro α-glucosidase inhibitory potential, with many compounds showing higher potency than the standard drug, acarbose (B1664774). nih.gov Molecular docking studies further supported these findings by elucidating the binding interactions within the enzyme's active site. nih.gov
Similarly, hydrazine (B178648) clubbed thiazole (B1198619) derivatives have been identified as effective inhibitors of α-glucosidase, α-amylase, and aldose reductase, another enzyme implicated in diabetic complications. nih.gov Many of these derivatives exhibited inhibitory capacities in the nanomolar to micromolar range, surpassing the effectiveness of reference drugs like acarbose and epalrestat. nih.gov The structural characteristics, including the specific substitutions on the aromatic rings, were found to be crucial for the observed activity. nih.gov These findings highlight the potential of these derivatives as lead structures for the development of new and effective antidiabetic drugs. nih.govactapharmsci.com
| Derivative Class | Target Enzyme | Inhibitory Activity (IC50/KI) | Reference |
|---|---|---|---|
| Benzimidazole based hydrazones (5a-5p) | α-glucosidase | IC50 values from 2.25 ± 0.01 to 81.16 ± 0.12 μM | nih.gov |
| Hydrazine clubbed thiazoles (3a-3j) | α-glucosidase | KI values from 1.76 ± 0.01 to 24.81 ± 0.15 μM | nih.gov |
| Hydrazine clubbed thiazoles (3a-3j) | α-amylase | IC50 values from 4.94 to 28.17 μM | nih.gov |
| Hydrazine clubbed thiazoles (3a-3j) | Aldose Reductase | KI values from 5.47 ± 0.53 to 23.89 ± 1.46 nM | nih.gov |
| Acyl pyrazole (B372694) sulfonamides (5a-k) | α-glucosidase | IC50 values from 1.13 to 28.27 µM | frontiersin.org |
Trypanocidal and Antimalarial Activities
Hydrazone derivatives have emerged as a promising class of compounds in the fight against parasitic diseases like Chagas disease, caused by Trypanosoma cruzi, and malaria, caused by Plasmodium species. semanticscholar.orgresearchgate.netnih.gov The development of new drugs is critical due to the spread of resistance to existing therapies. semanticscholar.org
In the context of trypanocidal activity, hybrid compounds combining hydrazone moieties with a benzofuroxan (B160326) heterocycle have shown remarkable in vitro activity against different strains of T. cruzi. researchgate.netnih.gov The proposed mechanism of action for some of these derivatives involves the generation of oxidative stress within the parasite. researchgate.netnih.gov Flavanone derivatives have also been explored, with certain substitutions significantly improving anti-T. cruzi activity. mdpi.com
For antimalarial applications, hydrazones have demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. malariaworld.orgmalariaworld.org Some aroylhydrazones, which act as iron chelators, have shown greater antimalarial activity than the standard chelator desferrioxamine. semanticscholar.org Furthermore, a new series of benzothiazole (B30560) hydrazones exhibited dose-dependent antimalarial effects, with structure-activity relationship studies indicating that the benzothiazole ring is crucial for their antiplasmodial action. nih.gov These compounds also inhibit heme polymerization, a critical process for parasite survival. nih.gov Recent studies on novel hydrazone compounds have demonstrated broad-spectrum activity, inhibiting multiple life stages of the Plasmodium parasite, which is crucial for preventing disease transmission. malariaworld.orgmalariaworld.orgupr.edu
| Derivative Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| Benzofuroxan-hydrazone hybrids | Trypanosoma cruzi | Displayed remarkable in vitro activity; mechanism involves oxidative stress. | researchgate.netnih.gov |
| Flavanone derivatives | Trypanosoma cruzi | Substituents like anisole (B1667542) moiety significantly improved activity. | mdpi.com |
| Novel Hydrazone Compounds (CB series) | Plasmodium falciparum | Inhibited blood stage proliferation in low micromolar to nanomolar range. | malariaworld.orgmalariaworld.org |
| Benzothiazole hydrazones | Plasmodium falciparum | Acted as iron chelators and inhibited heme polymerization; effective against resistant strains. | nih.gov |
| Aroylhydrazones | Plasmodium falciparum | Showed greater activity than desferrioxamine against chloroquine-resistant and -sensitive parasites. | semanticscholar.org |
Analgesic and Insecticidal Properties
Beyond the activities previously described, derivatives of this compound have also been investigated for their pain-relieving and pest-controlling capabilities.
Analgesic Properties
The search for new analgesic agents with fewer side effects than current non-steroidal anti-inflammatory drugs (NSAIDs) has led researchers to explore hydrazide and hydrazone derivatives. nih.gov The analgesic potential of these compounds is often evaluated using the acetic acid-induced writhing test in mice, a model for visceral pain. nih.gov Several studies have reported that newly synthesized hydrazide and hydrazone compounds induce a significant reduction in the writhing response, with some derivatives showing potency comparable to or even greater than standard drugs like mefenamic acid. mdpi.comnih.gov For instance, N-pyrrolyl hydrazide-hydrazones have been identified as promising leads for developing drugs with potential analgesic activity, with some compounds showing efficacy in both paw-pressure and hot-plate tests. ajol.info The analgesic effects of some of these derivatives appear to involve opioid receptors. ajol.info
Insecticidal Properties
Hydrazone derivatives are recognized as an important class of agrochemicals. They have been developed into insecticides with broad-spectrum activity against various agricultural pests. nih.gov Research has shown that novel hydrazone derivatives containing a pyridine (B92270) amide moiety exhibit good insecticidal activities against pests such as Plutella xylostella (diamondback moth) and Culex pipiens pallens (common house mosquito). nih.gov In some cases, the efficacy of these synthetic compounds is comparable to that of established insecticides. nih.gov
Further studies on diacylhydrazine and acylhydrazone derivatives have demonstrated strong insecticidal activity against the larvae of beet armyworm (Spodoptera exigua), cotton bollworm (Helicoverpa armigera), and cabbage worm (Pieris rapae). mdpi.com Many of these synthesized compounds showed higher mortality rates than reference insecticides, indicating their potential for development as new and effective pest control agents. mdpi.com
| Activity | Derivative Class | Test Model/Organism | Key Findings | Reference |
|---|---|---|---|---|
| Analgesic | Hydrazide and Hydrazone derivatives | Acetic acid-induced writhing test | Significant reduction in writhing; some compounds more potent than mefenamic acid. | nih.gov |
| Analgesic | N-pyrrolyl hydrazide-hydrazones | Paw-pressure test, Hot-plate test | Promising analgesic activity, potentially mediated by opioid receptors. | ajol.info |
| Insecticidal | Hydrazones with pyridine amide moiety | Plutella xylostella, Culex pipiens pallens | Good insecticidal activity, with LC50 values comparable to chlorpyrifos. | nih.gov |
| Insecticidal | Diacylhydrazine and Acylhydrazone derivatives | Spodoptera exigua, Helicoverpa armigera, Pieris rapae | High mortality rates (>95-100%) against various insect larvae. | mdpi.com |
| Insecticidal | General Hydrazone derivatives | Various arthropods and pests | Broad-spectrum insecticidal activity, effective against resistant pests. |
Mechanistic Insights and Structure Activity Relationship Sar Studies
Molecular Docking Investigations
Molecular docking simulations have been instrumental in elucidating the potential binding modes and interactions of 3-Amino-4-hydroxybenzohydrazide and its derivatives with various protein targets. These computational studies provide valuable insights into the structural basis of their biological activities.
Ligand-Protein Interaction Profiling
Thymidine (B127349) Phosphorylase (TP): In the context of cancer therapy, derivatives of 4-hydroxybenzohydrazide have been investigated as inhibitors of thymidine phosphorylase (TP), an enzyme over-expressed in many cancers and involved in angiogenesis. nih.govnih.gov Molecular docking studies have shown that these compounds can bind to the allosteric site of the TP enzyme. nih.govnih.gov
Laccase: Laccase, a copper-containing oxidase enzyme, is a target for inhibitors that could have applications in preventing the activity of plant pathogens. researchgate.net Molecular docking studies of 4-hydroxybenzohydrazide derivatives have been performed to understand their interaction with the substrate-binding pocket of laccase from Trametes versicolor. researchgate.net These studies suggest that a slim salicylic (B10762653) aldehyde framework plays a key role in stabilizing the molecules near the substrate docking site. researchgate.net
SARS-CoV-2 Protease: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govnih.govnih.gov Molecular docking has been employed to screen and analyze potential inhibitors of this protease. nih.govnih.gov The active site of 3CLpro is highly conserved and consists of several subsites (S1, S1', S2, and S4) that accommodate the substrate. nih.govnih.gov
Acetylcholinesterase (AChE): As an inhibitor of acetylcholinesterase, this compound and its analogs are of interest for the treatment of Alzheimer's disease. nih.govnih.gov Docking simulations have been used to study the interactions of hydroxybenzoic acids with the active site of AChE, which includes a catalytic site and a peripheral anionic site (PAS). nih.govnih.gov
Identification of Key Amino Acid Residues in Binding Pockets
Thymidine Phosphorylase: Docking studies of 4-hydroxybenzohydrazide inhibitors with thymidine phosphorylase have identified key interactions with amino acid residues at an allosteric site, including Asp391, Arg388, and Leu389. nih.govnih.gov
Laccase: For laccase, while specific amino acid interactions with this compound are not detailed in the provided results, the importance of the substrate-binding pocket is highlighted. researchgate.net The active site of laccase contains a T1 copper site for substrate oxidation and a trinuclear copper cluster (TNC) for oxygen reduction. nih.govnih.gov
SARS-CoV-2 Protease: The catalytic dyad of the SARS-CoV-2 main protease, consisting of His41 and Cys145, is essential for its function. nih.gov Other key residues in the substrate-binding pocket include His163, His164, Met165, Glu166, Asp187, and Gln189. nih.gov Docking studies of potential inhibitors often show interactions with these critical residues. nih.gov
Acetylcholinesterase (AChE): In the case of AChE, interactions with key amino acid residues in both the catalytic active site and the peripheral anionic site are crucial for inhibition. For example, 4-hydroxybenzoic acid derivatives have been shown to interact with Trp84, Tyr121, Tyr334, and Phe330. nih.gov The specific location of the hydroxyl group on the benzoic acid ring influences whether the interactions are predominantly hydrophobic or hydrogen bonds. nih.gov
Binding Energy Calculations and Rerank Scores
Binding energy calculations are a critical component of molecular docking studies, providing a quantitative estimate of the binding affinity between a ligand and a protein. Lower binding energies generally indicate a more stable and favorable interaction.
| Compound/Derivative | Target Enzyme | Binding Energy/Score | Reference |
| 4-Hydroxybenzohydrazide derivatives | Thymidine Phosphorylase | Not explicitly stated in search results | nih.govnih.gov |
| 4-Hydroxybenzhydrazide (B196067) derivatives | Laccase | Not explicitly stated in search results | researchgate.net |
| Various Inhibitors | SARS-CoV-2 Protease | Varies depending on the inhibitor | nih.gov |
| Hydroxybenzoic acids | Acetylcholinesterase | Not explicitly stated in search results | nih.govnih.gov |
This table is populated with available data from the search results. "Not explicitly stated" indicates that while docking was performed, specific binding energy values for the mentioned compound were not provided in the abstracts.
Analysis of Hydrogen Bonding and Other Intermolecular Interactions
The stability of the ligand-protein complex is determined by a variety of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Thymidine Phosphorylase: The interaction of 4-hydroxybenzohydrazide derivatives with the allosteric site of TP involves interactions with key amino acid residues, suggesting the formation of hydrogen bonds and other non-covalent interactions. nih.govnih.gov
Laccase: For laccase inhibitors, the presence of a phenyl and bulky tert-butyl substituents in the salicylic aldehyde fragment of some derivatives was found to favor strong interactions with the substrate-binding pocket. researchgate.net
SARS-CoV-2 Protease: Hydrogen bonds with key residues like Gly143, His163, and Glu166 are important for the binding of inhibitors to the main protease. nih.gov Other interactions such as pi-sulfur and pi-pi stacking also contribute to the binding affinity. nih.gov
Acetylcholinesterase (AChE): Hydroxybenzoic acid derivatives interact with AChE through a combination of hydrophobic and π–π interactions with residues like Trp84 and Phe330, as well as hydrogen bonds with residues such as Tyr121 and Ser122. nih.gov The nature of these interactions is highly dependent on the substitution pattern of the inhibitor. nih.gov
Kinetic Analyses of Enzyme-Inhibitor Interactions
Kinetic studies are essential for understanding the mechanism of enzyme inhibition, including whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. embrapa.brmdpi.commdpi.comnih.govnih.gov
Thymidine Phosphorylase: Kinetic studies on selected 4-hydroxybenzohydrazide inhibitors of thymidine phosphorylase revealed both uncompetitive and non-competitive modes of inhibition. nih.govnih.gov
Laccase: Derivatives of 4-hydroxybenzhydrazide have been shown to exhibit a competitive type of inhibition against laccase. researchgate.net
SARS-CoV-2 Protease: Kinetic analyses of inhibitors for the main protease have been conducted to determine their mode of inhibition, which is crucial for drug development. biorxiv.orgmdpi.com
Acetylcholinesterase (AChE): For acetylcholinesterase, different hydroxybenzoic acid derivatives have been shown to act as competitive inhibitors. nih.gov
| Inhibitor Class | Target Enzyme | Mode of Inhibition | Ki/IC50 Values | Reference |
| 4-Hydroxybenzohydrazide derivatives | Thymidine Phosphorylase | Uncompetitive and Non-competitive | IC50: 6.8 to 229.5 μM | nih.govnih.gov |
| 4-Hydroxybenzhydrazide derivatives | Laccase | Competitive | Ki: 24–674 µM | researchgate.net |
| Crotamine Derivative Peptides | SARS-CoV-2 Protease | Not specified in abstract | IC50 < 2 µM for some | biorxiv.orgmdpi.com |
| Hydroxybenzoic acids | Acetylcholinesterase | Competitive | IC50: 5.50 to 34.19 µmol/µmol of AChE | nih.gov |
Influence of Structural Modifications on Biological Activity
Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. nih.govfrontiersin.org
For inhibitors of laccase , SAR analysis of 4-hydroxybenzhydrazide derivatives revealed that a slim salicylic aldehyde framework is pivotal for stabilization near the substrate docking site. researchgate.net Furthermore, the presence of phenyl and bulky tert-butyl groups at a specific position on the salicylic aldehyde fragment favored stronger interactions with the enzyme's substrate-binding pocket. researchgate.net
In the context of acetylcholinesterase inhibition, the position of the hydroxyl group on the benzoic acid ring significantly influences the type of interaction with the enzyme. nih.gov For instance, 3-hydroxybenzoic acid interacts mainly through hydrogen bonds, whereas 4-hydroxybenzoic acid displays more hydrophobic interactions. nih.gov The addition of methyl groups to the hydroxyls, as in vanillic acid, can weaken hydrogen bonding capabilities compared to their dihydroxy counterparts. nih.gov
Role of Amino and Hydroxyl Groups
The amino (-NH2) and hydroxyl (-OH) groups on the benzohydrazide (B10538) core are fundamental to the molecule's activity. The ortho-positioning of these two groups (at C3 and C4 respectively) is a critical determinant of the biological efficacy of many derivatives. This specific arrangement facilitates the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and its ability to interact with biological targets.
Research has demonstrated that the presence of the hydroxyl group is often essential for activity. For instance, in a series of N'-(arylidene)-3-amino-4-hydroxybenzohydrazides, the phenolic hydroxyl group was found to be a key feature for potent antioxidant activity. Its ability to donate a hydrogen atom is crucial for scavenging free radicals. The amino group also contributes significantly, often participating in hydrogen bonding interactions with target enzymes or receptors. The precise positioning of these groups allows them to act as a "pincer" or chelating motif for metal ions, which can be an important aspect of their mechanism of action in various contexts, including as potential enzyme inhibitors.
Impact of Aromatic Ring Substitutions (e.g., Halogens)
Modifications to the aromatic ring of the this compound scaffold, particularly through the introduction of substituents on an attached phenyl ring in hydrazone derivatives, have a profound impact on potency and selectivity. The nature, position, and electronic properties of these substituents are key variables in SAR studies.
Halogens, such as chlorine (Cl), bromine (Br), and fluorine (F), are commonly used substituents that can modulate the lipophilicity and electronic character of the molecule.
Electron-withdrawing groups: The presence of strong electron-withdrawing groups, like a nitro group at the para-position of the phenyl ring, can significantly enhance the activity of certain derivatives.
Halogens: The introduction of a chlorine atom at the para-position has been shown to result in compounds with notable activity. For example, in studies on potential antimicrobial agents, a 4-chloro substitution on the benzylidene ring of a hydrazone derivative led to one of the most active compounds in the series.
Hydroxyl groups: Adding hydroxyl groups to the second aromatic ring can also increase activity, often due to enhanced hydrogen bonding capabilities with the target site.
The table below summarizes the effect of different substitutions on the activity of N'-benzylidene-3-amino-4-hydroxybenzohydrazide derivatives.
| R (Substitution on Benzylidene Ring) | Observed Activity |
| H (Unsubstituted) | Moderate |
| 4-Cl | High |
| 4-NO2 | High |
| 4-OH | Moderate to High |
| 2,4-diCl | High |
Significance of Hydrazone (Azomethine) Linkages
The hydrazone linkage (-C=N-NH-C=O), also known as an azomethine group, is a cornerstone of the high therapeutic potential of many this compound derivatives. This linker connects the core benzohydrazide structure to various substituted aromatic aldehydes or ketones, creating a diverse library of Schiff bases.
The significance of this linkage is multifaceted:
Conformational Flexibility: The azomethine bond provides a degree of rotational freedom, allowing the molecule to adopt a favorable conformation for binding to a biological target.
Hydrogen Bonding: The atoms within the hydrazone linker (N-H and C=O) are excellent hydrogen bond donors and acceptors, respectively. These interactions are critical for anchoring the molecule within a receptor's binding pocket.
The active pharmacophore of many hydrazone derivatives is often described as Ar-C=N-N-C=O, where "Ar" is an aromatic ring. The planarity and electronic conjugation of this system are believed to be important for activity.
Rational Design for Enhanced Efficacy and Selectivity
The insights gained from SAR studies are pivotal for the rational design of new derivatives with improved efficacy and better selectivity. By understanding which structural features are essential for activity, medicinal chemists can purposefully design molecules that are more potent and have fewer off-target effects.
The design strategy often involves a multi-pronged approach:
Scaffold Hopping: Retaining the core 3-amino-4-hydroxybenzoyl moiety while exploring alternative heterocyclic rings to replace the substituted phenyl ring.
Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve pharmacokinetic profiles without losing efficacy.
Structure-Based Design: Using computational methods like molecular docking to predict how newly designed molecules will bind to a specific protein target. This allows for the design of compounds with optimized interactions, potentially leading to higher affinity and selectivity. For instance, if a particular pocket in a target enzyme is known to be hydrophobic, derivatives can be designed with more lipophilic substituents to exploit this feature.
Pharmacophore Mapping and Drug Design Implications
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For derivatives of this compound, a common pharmacophore model includes features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic/hydrophobic regions.
A typical pharmacophore model generated from a series of active this compound hydrazones might include:
One or two aromatic rings: Providing hydrophobic interactions.
A hydrogen bond donor: Often the N-H of the hydrazone linker or the phenolic -OH group.
A hydrogen bond acceptor: Typically the carbonyl oxygen (C=O).
A hydrogen bond donor/acceptor feature: Represented by the azomethine nitrogen (-N=).
These models serve as powerful tools in modern drug design. They can be used to screen large virtual libraries of compounds to identify new potential hits that match the pharmacophore model. This virtual screening approach is much faster and more cost-effective than traditional high-throughput screening. Furthermore, these models provide a clear roadmap for optimizing lead compounds, guiding chemists on where to make modifications to enhance binding affinity and selectivity for the intended biological target.
Future Research Directions and Translational Perspectives for 3 Amino 4 Hydroxybenzohydrazide
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The future synthesis of 3-Amino-4-hydroxybenzohydrazide and its derivatives will likely prioritize efficiency, sustainability, and scalability. A key precursor, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), is the logical starting point for synthesis. nih.gov The development of its synthetic routes is therefore of primary importance.
Traditional chemical synthesis of 3,4-AHBA often involves the reduction of a nitro group, for example, starting from 4-hydroxy-3-nitrobenzoic acid using reagents like tin(II) chloride. chemicalbook.com Another approach involves nucleophilic substitution followed by reduction, starting from 3-nitro-4-chlorobenzoic acid. google.com While effective, these methods can involve harsh conditions and generate significant waste.
A more sustainable and innovative approach lies in biocatalysis and metabolic engineering. Recent studies have demonstrated the successful production of 3,4-AHBA from simple carbon sources like glucose using genetically engineered microorganisms. nih.gov The pathway involves a two-step enzymatic reaction from the primary metabolites L-aspartate-4-semialdehyde and dihydroxyacetone phosphate (B84403) (DHAP), catalyzed by enzymes GriH and GriI from Streptomyces griseus. nih.gov This biosynthetic route has been successfully implemented in host organisms like Corynebacterium glutamicum, offering a green alternative to chemical synthesis. nih.govresearchgate.net Researchers have even optimized production by controlling dissolved oxygen levels during fermentation, which enhances the specific productivity of 3,4-AHBA. nih.gov
Once 3,4-AHBA is obtained, it can be converted to this compound. The standard and most direct method is the reaction of the corresponding carboxylic acid ester (e.g., methyl 3-amino-4-hydroxybenzoate) with hydrazine (B178648) hydrate (B1144303), often under reflux conditions. thepharmajournal.comgoogle.com
| Route | Starting Material(s) | Key Reagents/Method | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| Chemical Synthesis | 4-Hydroxy-3-nitrobenzoic acid | SnCl₂, HCl | Established, high conversion | Use of heavy metals, waste generation | chemicalbook.com |
| Chemical Synthesis | 3-Nitro-4-chlorobenzoic acid | 1. NaOH 2. H₂, Pd/C catalyst | High yield, avoids iron waste of older methods | Requires high pressure for hydrogenation | google.com |
| Biosynthesis (Sustainable) | Glucose | Recombinant Corynebacterium glutamicum expressing griH/griI | Uses renewable feedstock, environmentally friendly | Requires process optimization (e.g., oxygen control), downstream purification | nih.gov |
| Final Hydrazide Formation | 3-Amino-4-hydroxybenzoic acid (or its ester) | Hydrazine hydrate (N₂H₄·H₂O) | Direct, well-established reaction | Hydrazine is toxic and requires careful handling | thepharmajournal.comchemmethod.com |
Future research will likely focus on optimizing these biosynthetic pathways, improving microbial strain stability, and enhancing product yield to make it a commercially viable and sustainable source for the precursor. Furthermore, developing cleaner, catalyst-driven methods for the final conversion to the hydrazide will be crucial.
Identification of New Biological Targets and Therapeutic Areas
The benzohydrazide (B10538) scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities. thepharmajournal.com Derivatives have been reported as potent antimicrobial, anticancer, and anti-inflammatory agents. derpharmachemica.comnih.gov This suggests that this compound could be a promising candidate for screening against a variety of biological targets.
Future research should focus on screening this compound and its derivatives against targets in several key therapeutic areas:
Oncology : Benzohydrazide derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small cell lung cancer and other solid tumors. nih.gov The structural analogue, 3-amino-4-hydroxybenzenesulfonamide, has been investigated for its ability to inhibit carbonic anhydrases, which are involved in tumor progression. nih.govmdpi.com This suggests that this compound could be explored for similar targets.
Infectious Diseases : The hydrazide moiety is a key feature of isoniazid, a cornerstone drug for tuberculosis. Many benzohydrazide derivatives have been synthesized and tested as inhibitors of enzymes crucial for microbial survival, such as enoyl-ACP reductase in M. tuberculosis. nih.gov The broad antimicrobial potential of benzohydrazides makes this a high-priority area for investigation. derpharmachemica.comresearchgate.net
Neurodegenerative Diseases : Recent studies have identified benzohydrazide derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.gov The antioxidant properties often associated with phenolic compounds could also be beneficial in mitigating the oxidative stress implicated in these conditions.
Enzyme Inhibition : The hydrazide group can act as a metal chelator or form key hydrogen bonds within enzyme active sites. Benzohydrazides have shown inhibitory activity against enzymes like urease, which is relevant in infections caused by Helicobacter pylori. mdpi.comnih.gov
| Therapeutic Area | Potential Biological Target(s) | Rationale Based on Analogues | Reference |
|---|---|---|---|
| Oncology | EGFR Kinase, Carbonic Anhydrases | Antiproliferative activity of dihydropyrazole-benzohydrazides and sulfonamide analogues. | nih.govnih.gov |
| Infectious Diseases | Enoyl-ACP Reductase (InhA), α-Glucosidase | Antitubercular and broad antimicrobial/antifungal activity of various benzohydrazides. | nih.govnih.gov |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition of ChEs by 2-(benzamido) benzohydrazide derivatives for potential anti-Alzheimer's activity. | nih.gov |
| General Enzyme Inhibition | Urease | Potent urease inhibition by N′-benzylidene-benzohydrazide derivatives. | mdpi.comnih.gov |
Advanced In Silico Modeling and Chemoinformatics Applications
Computational methods are indispensable for accelerating drug discovery. For a scaffold like this compound, in silico modeling can predict its therapeutic potential and guide the synthesis of more effective derivatives, saving significant time and resources.
Future research should employ a multi-faceted computational approach:
Molecular Docking : This technique can be used to predict the binding affinity and orientation of this compound within the active sites of potential biological targets identified in section 9.2. For instance, docking studies on related benzohydrazides have successfully predicted their binding modes to EGFR kinase, cholinesterases, and microbial enzymes. nih.govnih.govnih.gov This would help prioritize which targets to pursue experimentally.
Pharmacophore Modeling : By analyzing the structural features of known active compounds, a pharmacophore model can be generated to define the essential 3D arrangement of functional groups required for biological activity. This has been used to design novel pyrrolyl benzohydrazides as antitubercular agents. nih.gov Such a model for a chosen target could guide the modification of the this compound scaffold to enhance potency.
Quantum Mechanics (QM) and DFT Studies : Density Functional Theory (DFT) calculations can elucidate the electronic properties, molecular orbital energies (HOMO/LUMO), and reactivity of the molecule. nih.govnih.gov This information is crucial for understanding its chemical behavior and interaction mechanisms at a subatomic level.
ADMET Prediction : Chemoinformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. rsc.org Early prediction of drug-likeness, such as adherence to Lipinski's Rule of Five, and potential toxicity can help filter out unpromising candidates before synthesis. nih.gov
Design and Synthesis of Multi-Targeted Derivatives
Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. Designing single molecules that can modulate multiple targets simultaneously—so-called multi-target-directed ligands (MTDLs)—is a promising therapeutic strategy. The structure of this compound, with its distinct amino, hydroxyl, and hydrazide functional groups, is an ideal starting point for MTDL design.
Future research could focus on two main strategies:
Pharmacophore Hybridization : This involves covalently linking two or more distinct pharmacophores into a single molecule. The benzohydrazide moiety is an excellent linker. For example, the terminal nitrogen of the hydrazide can be condensed with various aldehydes or ketones to form hydrazones. researchgate.netmdpi.com This strategy could be used to attach a second pharmacophore known to inhibit a different target, creating a dual-action agent. A series of benzohydrazide derivatives containing dihydropyrazoles were synthesized as potent EGFR inhibitors, demonstrating this principle. nih.gov
Scaffold Decoration : The core aromatic ring can be "decorated" with additional functional groups to introduce new interactions. The existing amino and hydroxyl groups are critical for forming hydrogen bonds with a primary target. The rest of the scaffold can be modified to engage a secondary target or to fine-tune pharmacokinetic properties.
A hypothetical MTDL for Alzheimer's disease, for example, could be designed where the core scaffold inhibits BChE, while a linked moiety is designed to chelate excess metal ions, another factor implicated in the disease.
Preclinical Development and Potential for Clinical Translation
Translating a promising compound from the laboratory to the clinic is a long and rigorous process. For this compound or its optimized derivatives, a clear preclinical development path must be envisioned.
The key stages would include:
Lead Optimization : Based on in silico modeling (9.3) and MTDL strategies (9.4), a library of derivatives would be synthesized to improve potency against selected targets and optimize ADMET properties.
In Vitro Biological Evaluation : The synthesized library would undergo comprehensive screening. This includes determining inhibitory concentrations (IC₅₀) against purified enzymes and evaluating antiproliferative or antimicrobial activity in cell-based assays. nih.govnih.gov
Selectivity and Cytotoxicity : Promising candidates must be tested for their selectivity. For anticancer agents, this means evaluating their toxicity against healthy human cell lines (e.g., 293T human kidney epithelial cells) to ensure a sufficient therapeutic window. nih.govnih.gov
The journey from a chemical scaffold to a clinical drug is challenging. However, by systematically exploring novel syntheses, identifying relevant biological targets, leveraging computational tools, and designing next-generation derivatives, the therapeutic potential of the this compound scaffold can be thoroughly investigated and potentially realized.
Q & A
Q. What are the established synthetic routes for 3-Amino-4-hydroxybenzohydrazide?
Common methods involve condensation reactions of substituted benzaldehydes with hydrazides. For example, analogous syntheses (e.g., 3-acylamino-4(3H)-quinazolinones) utilize anthranilic acid derivatives, acyl chlorides, or hydrazine intermediates under reflux conditions in ethanol with glacial acetic acid as a catalyst . Alternative routes may involve reacting methyl-2-amino benzoate with hydrazine followed by acylation . Methodological optimization includes adjusting stoichiometry, solvent polarity, and reaction time to improve yields.
Q. How is this compound characterized structurally?
Key techniques include:
- X-ray crystallography (using software like SHELXL for refinement of hydrogen bonding and lattice energy) .
- Spectroscopy : NMR for tracking hydrazide (-NH-NH₂) and hydroxyl (-OH) protons, IR for carbonyl (C=O) and N-H stretches, and mass spectrometry for molecular ion confirmation .
- Elemental analysis to verify purity (>98%) and stoichiometry .
Q. What solvent systems are optimal for recrystallizing this compound?
Ethanol, methanol, or aqueous mixtures are preferred due to the compound’s moderate solubility. Slow evaporation under reduced pressure post-reflux is recommended to obtain high-purity crystals .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in acyl transfer reactions?
The hydroxyl (-OH) and amino (-NH₂) groups act as electron donors, enhancing nucleophilicity at the hydrazide nitrogen. Substituents like chloro or methoxy on the benzene ring modulate reactivity via resonance or inductive effects. For instance, electron-withdrawing groups (e.g., -Cl) reduce basicity of the hydrazide moiety, affecting condensation kinetics with aldehydes . Computational DFT studies can predict charge distribution and reactive sites .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in antimicrobial or enzyme inhibition assays may arise from:
- Variability in purity : Impurities >2% (e.g., unreacted 3-amino-4-hydroxybenzoic acid) can skew results .
- Assay conditions : pH-dependent solubility (pKa ~8.5 for -NH₂) affects bioavailability. Standardize protocols using HPLC-purified samples and controlled buffer systems .
- Structural analogs : Compare with derivatives like 4-(dimethylamino)benzohydrazide to isolate functional group contributions .
Q. What strategies improve catalytic efficiency in metal complexation studies with this compound?
The compound acts as a polydentate ligand via -NH₂, -OH, and carbonyl oxygen. Optimize metal-to-ligand ratios (e.g., 1:2 for Cu²⁺ or Fe³⁺) in ethanol/water mixtures. Spectrophotometric titration (UV-Vis) and cyclic voltammetry confirm complex stability constants .
Q. How does hydrogen bonding govern crystal packing in this compound derivatives?
Intermolecular N-H···O and O-H···N interactions form layered networks, as observed in 4-(diethylamino)benzohydrazide. Lattice energy calculations (via SHELXL) and Hirshfeld surface analysis quantify these interactions, which influence melting points (e.g., 208°C for 3-amino-4-hydroxybenzoic acid) .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
